molecular formula C16H17ClN2O B8712814 2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone CAS No. 165751-25-7

2-Chloro-1-(4-naphthalen-1-ylpiperazin-1-yl)ethanone

Cat. No. B8712814
Key on ui cas rn: 165751-25-7
M. Wt: 288.77 g/mol
InChI Key: OENBSMXVIPAGLF-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Compound 49A is prepared according to the procedure described for compound 12A using the following reactants: chloroacetyl chloride (270 ml, 3.45 mmol); 1-(1-naphthyl)piperazine (610 mg, 2.88 mmol); calcium carbonate (860 mg, 8.64 mmol); methyl ethyl ketone (20 ml).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
610 mg
Type
reactant
Reaction Step Three
Quantity
860 mg
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[CH2:7][CH2:6]1)=[O:4].ClCC(Cl)=O.[C:23]1(N2CCNCC2)[C:32]2C(=CC=CC=2)C=C[CH:24]=1.C(=O)([O-])[O-].[Ca+2]>C(C(C)=O)C>[Cl:1][CH2:2][C:3]([N:5]1[CH2:10][CH2:9][N:8]([C:11]2[C:12]3[C:13](=[CH:24][CH:23]=[CH:32][CH:17]=3)[CH:14]=[CH:15][CH:16]=2)[CH2:7][CH2:6]1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
610 mg
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N1CCNCC1
Step Four
Name
Quantity
860 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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